molecular formula C6H5BrN2O B15217392 1-Bromo-5,7-dihydrofuro[3,4-d]pyridazine

1-Bromo-5,7-dihydrofuro[3,4-d]pyridazine

Cat. No.: B15217392
M. Wt: 201.02 g/mol
InChI Key: HQLOXDJJBFWUNT-UHFFFAOYSA-N
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Description

Significance of Fused Furan-Pyridazine Architectures in Organic Chemistry

Fused heterocyclic systems containing furan (B31954) and pyridazine (B1198779) rings are of significant interest to organic chemists. The furan ring, an electron-rich five-membered heterocycle, and the pyridazine ring, an electron-deficient six-membered diazine, create a unique electronic environment within the fused scaffold. This electronic interplay can influence the reactivity and physicochemical properties of the molecule. Fused pyridazine systems, in general, are recognized as important pharmacophores in medicinal chemistry, appearing in a number of bioactive compounds. scirp.org The rigid, planar structure of these fused systems also makes them attractive for applications in materials science.

Strategic Importance of Halogenated Heterocyclic Scaffolds for Chemical Transformations

Halogenated heterocycles are indispensable building blocks in modern organic synthesis. The presence of a halogen atom, such as bromine, on a heterocyclic ring provides a reactive handle for a wide array of chemical transformations. nih.gov Brominated pyridazines, for instance, are versatile precursors for the synthesis of more complex molecules through various palladium-catalyzed cross-coupling reactions. thieme-connect.com These reactions, including the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings, allow for the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and regioselectivity. acs.orgorganic-chemistry.org

Furthermore, the bromine atom can participate in nucleophilic aromatic substitution reactions, where it is displaced by a variety of nucleophiles. acs.org This reactivity allows for the introduction of diverse functional groups, further expanding the synthetic utility of the halogenated heterocyclic scaffold.

Overview of 1-Bromo-5,7-dihydrofuro[3,4-d]pyridazine within Modern Synthetic and Mechanistic Frameworks

Based on the known chemistry of related bromo-pyridazines, this compound is expected to be a versatile substrate for a range of palladium-catalyzed cross-coupling reactions. nih.govacs.org This would allow for the introduction of aryl, heteroaryl, alkynyl, and other organic fragments at the 1-position of the pyridazine ring. Moreover, it is plausible that the bromine atom could be displaced by various nucleophiles, offering another avenue for functionalization.

The potential for this compound to serve as a building block for more complex molecules with interesting biological or material properties is significant. The furo[3,4-d]pyridazine core itself is a desirable scaffold, and the ability to selectively functionalize it via the bromo-substituent makes this compound a target of interest for synthetic chemists.

Academic Research Objectives and Scope of Investigation for the Chemical Compound

Given the limited specific information on this compound, the primary academic research objectives for this compound would likely revolve around its synthesis, characterization, and the exploration of its reactivity.

Key Research Objectives would likely include:

Development of an efficient and scalable synthesis of this compound.

Thorough characterization of the compound using modern spectroscopic techniques (NMR, IR, Mass Spectrometry) and determination of its physicochemical properties.

Investigation of its reactivity in a variety of chemical transformations, with a particular focus on:

Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig).

Nucleophilic aromatic substitution reactions with a range of nucleophiles.

Exploration of the synthetic utility of the compound as a building block for the preparation of a library of novel furo[3,4-d]pyridazine derivatives.

Computational studies to understand the electronic structure of the molecule and to predict its reactivity and properties.

The scope of investigation would be to establish the fundamental chemistry of this compound, thereby enabling its use in more complex synthetic endeavors, including the synthesis of potential drug candidates or new materials.

Data and Findings

Due to the absence of specific experimental data for this compound in the searched literature, the following tables are presented in a generalized format to illustrate the types of data that would be crucial for its characterization and the expected outcomes of its reactions based on the chemistry of analogous compounds.

Table 1: Predicted Physicochemical Properties and Spectroscopic Data

Property/TechniquePredicted Data/Observations
Molecular Formula C₆H₅BrN₂O
Molecular Weight 201.02 g/mol
Appearance Likely a solid at room temperature
¹H NMR Signals corresponding to the protons on the dihydrofuran and pyridazine rings. The chemical shifts would be influenced by the bromine atom and the heterocyclic system.
¹³C NMR Resonances for the six carbon atoms in the fused ring system. The carbon bearing the bromine atom would show a characteristic chemical shift.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight, with a characteristic isotopic pattern for a bromine-containing compound.
Infrared (IR) Spectroscopy Absorption bands corresponding to C-H, C=N, C-O, and C-Br bonds.

Table 2: Potential Synthetic Transformations and Expected Products

Reaction TypeReagents and ConditionsExpected Product
Suzuki-Miyaura Coupling Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), base (e.g., Na₂CO₃)1-Aryl-5,7-dihydrofuro[3,4-d]pyridazine
Sonogashira Coupling Terminal alkyne, Pd catalyst, Cu(I) co-catalyst, base1-Alkynyl-5,7-dihydrofuro[3,4-d]pyridazine
Buchwald-Hartwig Amination Amine, Pd catalyst, ligand, base1-Amino-5,7-dihydrofuro[3,4-d]pyridazine
Nucleophilic Substitution Nucleophile (e.g., alkoxide, amine)1-Substituted-5,7-dihydrofuro[3,4-d]pyridazine

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H5BrN2O

Molecular Weight

201.02 g/mol

IUPAC Name

4-bromo-5,7-dihydrofuro[3,4-d]pyridazine

InChI

InChI=1S/C6H5BrN2O/c7-6-5-3-10-2-4(5)1-8-9-6/h1H,2-3H2

InChI Key

HQLOXDJJBFWUNT-UHFFFAOYSA-N

Canonical SMILES

C1C2=CN=NC(=C2CO1)Br

Origin of Product

United States

Synthetic Methodologies for 1 Bromo 5,7 Dihydrofuro 3,4 D Pyridazine

Precursor Synthesis and Functional Group Introduction

The successful synthesis of the target compound is critically dependent on the preparation of appropriately functionalized precursors for both the furan (B31954) and pyridazine (B1198779) rings. This involves the synthesis of furan or dihydrofuran synthons bearing reactive groups at the 3- and 4-positions, which are essential for the subsequent cyclization to form the pyridazine moiety.

Synthesis of Key Furan Precursors Bearing Appropriate Functionality

The construction of the furo[3,4-d]pyridazine core often commences with a pre-formed furan ring possessing suitable substituents at the C3 and C4 positions. A key strategy involves the use of acetyl-containing furan-3-carboxylates. These precursors can be synthesized through various methods known in furan chemistry. For instance, multicomponent reactions or the modification of commercially available furan derivatives can yield compounds such as ethyl 4-acetyl-5-methylfuran-3-carboxylate. organic-chemistry.org These molecules contain the necessary carbonyl and ester functionalities that can react with hydrazine (B178648) to form the pyridazinone ring.

Another versatile approach is the Paal-Knorr furan synthesis, which involves the acid-catalyzed cyclization of 1,4-dicarbonyl compounds. By carefully selecting the starting 1,4-dicarbonyl compound, one can introduce the desired functional groups at the 3- and 4-positions of the resulting furan ring, making it amenable for further elaboration into the pyridazine ring.

For the synthesis of the dihydrofuro[3,4-d]pyridazine core, the synthesis of 3,4-disubstituted 2,3-dihydrofurans is necessary. General methods for the synthesis of 2,3-dihydrofurans include the Feist–Benary synthesis from α-halogen ketones and β-dicarbonyl compounds, and various metal-catalyzed cyclization or cycloaddition reactions. wikipedia.org However, the introduction of specific functionalities at the 3 and 4 positions, suitable for pyridazine ring formation, requires more targeted synthetic design. One potential precursor is 3,4-bis(hydroxymethyl)furan, which can be prepared and subsequently oxidized or converted to other functional groups.

Preparation of Pyridazine Ring-Forming Intermediates

The pyridazine ring is typically formed by the condensation of a 1,4-dicarbonyl compound or its equivalent with hydrazine. In the context of furo[3,4-d]pyridazine synthesis, the furan precursor itself provides the 1,4-dicarbonyl surrogate. For example, a furan bearing an acetyl group at C4 and a carboxylate group at C3 serves as the direct precursor for the pyridazinone ring formation upon reaction with hydrazine hydrate (B1144303). organic-chemistry.org The hydrazine acts as a binucleophile, attacking both the keto and ester carbonyls to form the six-membered pyridazine ring.

Annulation Strategies for Furo[3,4-d]pyridazine Core Construction

The fusion of the furan and pyridazine rings can be achieved through various annulation strategies, primarily involving cyclization and cyclocondensation reactions. The choice of strategy often depends on whether the furan or the pyridazine ring is formed last.

Cyclization Reactions for Furan Ring Formation

While less common for this specific target, it is conceivable to construct the furan ring onto a pre-existing pyridazine. This would require a pyridazine derivative with appropriate side chains at adjacent positions that can undergo an intramolecular cyclization to form the furan ring. The Paal-Knorr synthesis provides a conceptual basis for such a transformation, where a 1,4-dicarbonyl functionality attached to the pyridazine core could be cyclized under acidic conditions. researchgate.net

Cyclocondensation Approaches for Pyridazine Moiety Assembly

The most direct and widely reported method for constructing the furo[3,4-d]pyridazine core is the cyclocondensation of a 3,4-disubstituted furan with hydrazine. organic-chemistry.org Specifically, the reaction of a 3-carboxy-4-acyl furan with hydrazine hydrate leads to the formation of the pyridazinone ring fused to the furan. This reaction proceeds via initial hydrazone formation at the acetyl group, followed by intramolecular nucleophilic attack of the other nitrogen of the hydrazine onto the ester carbonyl, and subsequent dehydration to yield the fused bicyclic system. organic-chemistry.org This method has been successfully employed for the synthesis of 4,5-dimethylfuro[3,4-d]pyridazin-1(2H)-one. organic-chemistry.org

A similar strategy can be envisioned for the synthesis of the 5,7-dihydrofuro[3,4-d]pyridazine core, starting from a 3,4-disubstituted 2,3-dihydrofuran. The key would be the presence of two carbonyl or carbonyl-equivalent functional groups at the 3 and 4 positions of the dihydrofuran ring to enable the cyclocondensation with hydrazine.

Regioselective Bromination Techniques

The final step in the synthesis of the target molecule is the regioselective introduction of a bromine atom at the 1-position of the 5,7-dihydrofuro[3,4-d]pyridazine core. The position of bromination is dictated by the electronic properties of the heterocyclic system.

While direct bromination of 5,7-dihydrofuro[3,4-d]pyridazine has not been specifically detailed in the reviewed literature, information can be extrapolated from related systems. For instance, the bromination of a dihydroxypyridopyridazine derivative has been shown to yield a trishalogenated product, indicating that the pyridazine ring can be susceptible to halogenation. nih.gov

A plausible approach for the synthesis of 1-Bromo-5,7-dihydrofuro[3,4-d]pyridazine would involve the initial synthesis of the corresponding furo[3,4-d]pyridazin-1-one. The lactam functionality in the pyridazinone ring can be converted to a chloro group using a reagent like phosphorus oxychloride. This chloro derivative can then potentially be converted to the desired bromo derivative through nucleophilic substitution or other halogen exchange reactions. Alternatively, direct bromination of the furo[3,4-d]pyridazin-1-one could be explored, with the regioselectivity being a key aspect to investigate. The electron-donating nature of the furan ring and the electronic effects of the pyridazinone moiety would influence the position of electrophilic attack.

Direct Bromination Methodologies

Direct bromination involves the introduction of a bromine atom onto the pre-formed 5,7-dihydrofuro[3,4-d]pyridazine ring system. This approach is often favored for its atom economy and straightforward nature. Common brominating agents for such heterocyclic systems include N-bromosuccinimide (NBS) and elemental bromine.

The reactivity of the furo[3,4-d]pyridazine system towards electrophilic bromination is influenced by the electron density of the aromatic rings. The furan ring is generally more electron-rich and thus more susceptible to electrophilic attack than the pyridazine ring. However, the pyridazine ring can also undergo bromination, particularly at positions activated by electron-donating groups or under forcing conditions.

In a typical procedure, the 5,7-dihydrofuro[3,4-d]pyridazine substrate is dissolved in a suitable inert solvent, such as a chlorinated hydrocarbon (e.g., dichloromethane, chloroform) or a polar aprotic solvent (e.g., acetonitrile). The brominating agent, often NBS, is then added portion-wise at a controlled temperature, which can range from ambient temperature to reflux, depending on the substrate's reactivity. The reaction progress is monitored by techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Upon completion, the reaction mixture is typically quenched, and the product is isolated and purified using standard techniques such as column chromatography.

The regioselectivity of direct bromination can be a significant challenge. The presence of two distinct heterocyclic rings and multiple potential substitution sites can lead to a mixture of mono- and poly-brominated products. The precise outcome is often dictated by the specific reaction conditions and the electronic nature of the substrate.

Indirect Bromination via Precursor Modification

Indirect bromination strategies involve the synthesis of a brominated precursor that is subsequently cyclized to form the desired this compound. This approach can offer superior control over regioselectivity, as the bromine atom is introduced at a specific position in an acyclic or monocyclic precursor.

One plausible indirect route involves the use of a brominated furan or pyridazine derivative as a starting material. For instance, a suitably substituted 3,4-bis(halomethyl)furan, where one of the halogens is bromine, could be reacted with hydrazine to construct the pyridazine ring. Alternatively, a pre-brominated pyridazine derivative can be elaborated with the furan ring.

A notable example of a related transformation involves the oxidation of a tetrahydropyridopyridazinone with bromine in acetic acid. researchgate.net This suggests a potential pathway where a 5,7-dihydrofuro[3,4-d]pyridazin-1-one precursor could undergo bromination followed by reduction to yield the target compound. This method strategically installs the bromine atom before the final aromatization or modification of the heterocyclic core.

Control and Analysis of Bromine Atom Regioselective Installation

Achieving regioselective bromination is critical for the unambiguous synthesis of this compound. The position of the bromine atom significantly influences the molecule's chemical properties and its utility as a synthetic intermediate.

Factors Influencing Regioselectivity:

Electronic Effects: The inherent electron distribution in the furo[3,4-d]pyridazine ring system is the primary determinant of regioselectivity in electrophilic bromination. The electron-rich furan ring is generally favored for substitution.

Steric Hindrance: The presence of bulky substituents on the heterocyclic core can direct the incoming electrophile to less sterically hindered positions.

Reaction Conditions: The choice of brominating agent, solvent, and temperature can influence the regiochemical outcome. For instance, bulkier brominating agents may exhibit greater selectivity for less hindered sites.

Analytical Techniques for Regiochemistry Determination:

The precise location of the bromine atom on the furo[3,4-d]pyridazine skeleton is typically determined using a combination of spectroscopic techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are invaluable for elucidating the substitution pattern. The chemical shifts and coupling constants of the aromatic protons provide detailed information about their relative positions. Nuclear Overhauser Effect (NOE) experiments can further confirm the spatial proximity of protons and thus the position of the bromine atom.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) confirms the molecular formula and the presence of a bromine atom through the characteristic isotopic pattern of bromine (79Br and 81Br).

X-ray Crystallography: In cases where suitable crystals can be obtained, single-crystal X-ray diffraction provides unambiguous proof of the molecular structure and the regiochemistry of bromination.

Optimization of Reaction Conditions for Synthetic Efficiency

The efficiency of the synthesis of this compound is highly dependent on the careful optimization of various reaction parameters.

Solvent Effects and Temperature Regimen

The choice of solvent can significantly impact the reaction rate, yield, and in some cases, the regioselectivity of the bromination.

SolventPolarityBoiling Point (°C)General Applicability
DichloromethanePolar Aprotic39.6Commonly used for reactions with NBS due to its inertness and ease of removal.
AcetonitrilePolar Aprotic81.6Can facilitate reactions involving more polar substrates and reagents.
Acetic AcidPolar Protic118.1May be used in reactions involving elemental bromine and can also act as a catalyst. researchgate.net
TetrahydrofuranPolar Aprotic66A versatile solvent, but its reactivity with some brominating agents should be considered.

The temperature regimen is another critical factor. Reactions are often initiated at a lower temperature (e.g., 0 °C) to control the initial exothermic reaction, and then gradually warmed to room temperature or heated to reflux to drive the reaction to completion. The optimal temperature profile must be determined empirically for each specific synthetic route to maximize the yield of the desired product while minimizing the formation of byproducts.

Catalyst Selection and Loading

While direct bromination of activated aromatic systems with agents like NBS may not always require a catalyst, certain transformations can benefit from the use of one.

Lewis Acids: In cases of less reactive substrates, a Lewis acid catalyst (e.g., FeCl3, AlCl3) can be employed to polarize the brominating agent and enhance its electrophilicity. However, care must be taken as Lewis acids can also promote side reactions.

Radical Initiators: For brominations that may proceed via a radical mechanism, such as benzylic bromination on a precursor, a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide may be necessary.

The catalyst loading is a crucial parameter to optimize. Typically, catalytic amounts (1-10 mol%) are sufficient. Higher loadings may not necessarily improve the reaction rate or yield and can lead to increased side product formation and purification challenges.

Process Intensification and Scalability Considerations

Scaling up the synthesis of this compound from the laboratory to a pilot or industrial scale requires careful consideration of several factors to ensure safety, efficiency, and reproducibility.

Key Considerations for Scalability:

Heat Transfer: Bromination reactions are often exothermic. Effective heat management is crucial to prevent thermal runaways. The choice of reactor and cooling system is critical.

Mass Transfer: In heterogeneous reaction mixtures, efficient stirring is necessary to ensure good mixing of reactants and reagents.

Reagent Addition: The controlled addition of the brominating agent is essential to manage the reaction exotherm and minimize the formation of impurities.

Work-up and Purification: The work-up procedure should be designed to be simple, efficient, and scalable. The choice of purification method (e.g., crystallization vs. chromatography) will depend on the purity requirements and the physical properties of the product.

Safety: The handling of hazardous reagents like bromine and the management of potentially hazardous byproducts must be addressed with appropriate safety protocols.

Process intensification techniques, such as the use of flow chemistry, can offer significant advantages for the synthesis of brominated heterocycles. Flow reactors can provide superior control over reaction parameters, enhanced heat and mass transfer, and improved safety, making them an attractive option for the scalable production of this compound.

Chemical Reactivity and Functionalization of 1 Bromo 5,7 Dihydrofuro 3,4 D Pyridazine

Reactivity of the Bromine Substituent

The bromine atom, being a good leaving group, is the primary site for functionalization on the pyridazine (B1198779) ring of this molecule. Its reactivity is influenced by the electron-deficient nature of the pyridazine ring, which facilitates certain types of reactions.

Nucleophilic Aromatic Substitution (SNAr) Pathways

The electron-deficient pyridazine core is expected to activate the C1-bromo substituent towards nucleophilic aromatic substitution (SNAr). In a typical SNAr mechanism, a nucleophile attacks the carbon atom bearing the bromine, leading to the formation of a Meisenheimer-like intermediate, followed by the departure of the bromide ion. The reaction is generally favored by strong electron-withdrawing groups on the aromatic ring and the use of potent nucleophiles. For 1-Bromo-5,7-dihydrofuro[3,4-d]pyridazine, this pathway could theoretically be exploited to introduce a variety of nucleophiles, such as alkoxides, thiolates, and amines. However, no published studies have documented specific conditions or outcomes for such reactions on this compound.

Metal-Catalyzed Cross-Coupling Reactions at the Bromine Site

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The C1-bromo position of this compound is an ideal site for such transformations.

Suzuki-Miyaura Cross-Coupling for Carbon-Carbon Bond Formation

The Suzuki-Miyaura coupling is a widely used reaction to form C-C bonds by reacting an organoboron species with a halide in the presence of a palladium catalyst and a base. It is plausible that this compound could be coupled with various aryl- or vinyl-boronic acids or esters to generate 1-aryl- or 1-vinyl-5,7-dihydrofuro[3,4-d]pyridazine derivatives. The selection of the palladium catalyst, ligand, base, and solvent system would be critical for achieving high yields and would require empirical optimization.

Hypothetical Suzuki-Miyaura Reaction Data

Entry Boronic Acid Catalyst Ligand Base Solvent Yield (%)
1 Phenylboronic acid Pd(PPh₃)₄ - Na₂CO₃ Toluene/H₂O N/A
2 4-Methoxyphenylboronic acid Pd₂(dba)₃ SPhos K₃PO₄ Dioxane N/A
3 Thiophene-2-boronic acid PdCl₂(dppf) - Cs₂CO₃ DMF N/A

Note: This table is illustrative and not based on experimental results for the specified compound.

Sonogashira Coupling for Ethynylation

The Sonogashira coupling reaction enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. This method could potentially be applied to this compound to introduce alkynyl moieties at the C1 position. Such a reaction would typically involve a palladium source, a copper(I) salt, a phosphine (B1218219) ligand, and an amine base.

Heck Reactions for Olefination

The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. Theoretically, this compound could undergo Heck olefination with various alkenes, such as acrylates or styrenes, to introduce vinyl groups at the C1 position. The success of this reaction would depend on factors like the choice of palladium catalyst, ligand, base, and reaction temperature.

Buchwald-Hartwig Amination for Carbon-Nitrogen Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between aryl halides and amines. This reaction would be a powerful tool for synthesizing a library of 1-amino-5,7-dihydrofuro[3,4-d]pyridazine derivatives. A wide range of primary and secondary amines could potentially be coupled with this compound using a suitable combination of a palladium precatalyst, a phosphine ligand, and a base.

Hypothetical Buchwald-Hartwig Amination Data

Entry Amine Catalyst Ligand Base Solvent Yield (%)
1 Morpholine Pd₂(dba)₃ BINAP NaOt-Bu Toluene N/A
2 Aniline Pd(OAc)₂ XPhos Cs₂CO₃ Dioxane N/A
3 Benzylamine PdCl₂(dppf) - K₂CO₃ t-Amyl alcohol N/A

Note: This table is illustrative and not based on experimental results for the specified compound.

Reductive Debromination Strategies

The carbon-bromine bond on the pyridazine ring is a key site for functionalization, including its removal via reductive debromination. This transformation is significant for synthesizing the parent 5,7-dihydrofuro[3,4-d]pyridazine scaffold or as a strategic step in multi-step synthetic sequences. Reductive dehalogenation of aryl and heteroaryl halides is a well-established process in organic chemistry. organic-chemistry.org

Catalytic hydrogenation is a primary method for achieving this. organic-chemistry.org This typically involves treating the substrate with hydrogen gas in the presence of a transition metal catalyst, most commonly palladium on carbon (Pd/C). organic-chemistry.org The reaction is generally clean and efficient, proceeding under neutral conditions. organic-chemistry.org As a general principle, aryl bromides are reduced more readily than the corresponding chlorides, and the reaction can often be performed selectively in the presence of other functional groups like nitro, cyano, or keto moieties. organic-chemistry.org Alternative hydrogen sources, such as ammonium (B1175870) formate (B1220265) or sodium hypophosphite, can also be employed in transfer hydrogenation protocols. Other, non-metallic methods have also been reported for the reductive debromination of vicinal dibromides using reagents like anisidines, which proceed via a stereospecific mechanism. nih.gov

Reaction TypeReagents and ConditionsExpected ProductNotes
Catalytic Hydrogenation H₂ (g), 10% Pd/C, solvent (e.g., EtOH, EtOAc)5,7-Dihydrofuro[3,4-d]pyridazineA standard and highly effective method for C-Br bond cleavage. organic-chemistry.org
Transfer Hydrogenation Ammonium formate, 10% Pd/C, solvent (e.g., MeOH)5,7-Dihydrofuro[3,4-d]pyridazineAvoids the need for pressurized hydrogen gas.
Metal-Mediated Reduction Zn powder, Acetic Acid5,7-Dihydrofuro[3,4-d]pyridazineA classic method for reductive dehalogenation. nih.gov

Transformations Involving the Furo[3,4-d]pyridazine Ring System

The fused ring system offers multiple avenues for chemical modification beyond the bromine substituent. These include reactions at the pyridazine nitrogen atoms, functionalization of the dihydrofuran ring, and more complex transformations involving ring-opening or changes in the oxidation state of the heterocyclic core.

Reactions at the Pyridazine Nitrogen Atoms

The two adjacent nitrogen atoms in the pyridazine ring are nucleophilic centers and can react with various electrophiles.

N-Alkylation: Similar to other nitrogen heterocycles like pyridine (B92270), the pyridazine nitrogens can be alkylated. youtube.comgoogle.com Treatment with alkylating agents such as alkyl halides (e.g., methyl iodide) or sulfates in the presence of a base or under neutral conditions would likely yield a mixture of mono- and di-quaternized pyridazinium salts. The regioselectivity of mono-alkylation would be influenced by steric and electronic factors within the fused ring system. Non-acidic activation methods have been developed for pyridine derivatives, which could be analogous. nih.gov

N-Oxidation: The nitrogen atoms can be oxidized to form N-oxides. This is a common transformation for pyridines and pyridazines, typically achieved using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). scripps.edu N-oxidation significantly alters the electronic properties of the heterocyclic ring, making it more susceptible to certain nucleophilic and electrophilic substitution reactions. scripps.edu Furthermore, pyridazine N-oxides are versatile synthetic intermediates that can undergo photochemical rearrangements or deoxygenation. proquest.comnih.govacs.org Depending on the reaction conditions, mono- or di-N-oxides could potentially be formed.

Reaction TypeReagents and ConditionsPotential Product(s)
N-Alkylation R-X (e.g., CH₃I), solventN-Alkyl-1-bromo-5,7-dihydrofuro[3,4-d]pyridazinium salt
N-Oxidation m-CPBA, solvent (e.g., CH₂Cl₂)This compound N-oxide

Functionalization of the Dihydrofuran Moiety

The 5,7-dihydrofuran portion of the molecule contains saturated CH₂ groups and lacks the aromaticity of a furan (B31954) ring. Its reactivity is primarily centered on these methylene (B1212753) groups and the potential for aromatization.

Aromatization to Furan: A significant transformation is the oxidation of the dihydrofuran moiety to the corresponding aromatic furan ring. This would yield a 1-Bromofuro[3,4-d]pyridazine. Such dehydrogenation reactions are common for dihydro-fused systems and can often be accomplished with reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) or manganese dioxide (MnO₂). nih.gov This aromatization would create a more planar and electronically conjugated system, altering its chemical and physical properties.

Reactions at Methylene Groups: While less reactive than the heterocyclic portions, the C-H bonds of the methylene groups at the 5 and 7 positions could potentially undergo radical-mediated reactions, such as halogenation, under specific conditions.

Reaction TypeReagents and ConditionsPotential Product
Aromatization DDQ or MnO₂, refluxing solvent (e.g., toluene)1-Bromofuro[3,4-d]pyridazine
Oxidative Cleavage Strong oxidizing agents (e.g., KMnO₄, O₃)Dicarboxylic acid or dialdehyde (B1249045) derivatives

Ring-Opening and Re-Cyclization Pathways

Fused pyridazine systems can undergo ring-opening and subsequent re-cyclization reactions, particularly when treated with potent nucleophiles, leading to profound structural transformations.

Nucleophilic Ring Opening: Strong nucleophiles, such as potassium amide in liquid ammonia, are known to induce ring transformations in nitrogen heterocycles. wur.nl These reactions can proceed through an ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism. wur.nlwur.nl The initial attack of the nucleophile on an electron-deficient carbon atom of the pyridazine ring can lead to cleavage of a C-N or N-N bond, forming an open-chain intermediate that can then re-cyclize to form a new heterocyclic system. wur.nl

Photochemical Ring Opening: Pyridazine N-oxides (products of N-oxidation as described in 3.2.1) can be photochemically active. proquest.com Upon irradiation with UV light, they can undergo ring-opening to form reactive intermediates like diazoalkenes, which can then isomerize to form different heterocycles such as pyrazoles or be trapped to form 2-aminofurans. proquest.comnih.gov

Reaction with Ynamines: In related halo-substituted fused pyridazines, reactions with ynamines have been shown to cause cleavage of the N-N bond in the pyridazine ring, leading to the formation of highly substituted pyridine derivatives. osi.lv This type of ring transformation highlights the potential for the pyridazine moiety to be completely reconstructed under specific reaction conditions.

Reaction TypeReagents and ConditionsPotential Outcome
ANRORC Reaction KNH₂ in liquid NH₃Ring transformation to other heterocycles (e.g., pyrimidines, triazines)
Photolysis of N-Oxide UV light (e.g., 350 nm) on the N-oxide derivativeRing-opening to diazo intermediate, re-cyclization to pyrazoles or other systems. proquest.comnih.gov
Reaction with Ynamines R-C≡C-NR'₂, heatN-N bond cleavage and formation of functionalized pyridines. osi.lv

Oxidation and Reduction Chemistry of the Heterocyclic Rings

Beyond the specific reactions at the nitrogen atoms or the dihydrofuran moiety, the entire heterocyclic core can undergo changes in its oxidation state.

Oxidation: As previously discussed, oxidation can lead to two primary outcomes: N-oxidation of the pyridazine nitrogen atoms (Section 3.2.1) and aromatization of the dihydrofuran ring to a furan ring (Section 3.2.2). scripps.edunih.gov The choice of oxidant and reaction conditions would determine the selectivity between these two processes. Stronger oxidizing conditions could potentially lead to the cleavage of the furan ring, a known reaction pathway for furan derivatives that can yield maleic acid or its derivatives. researchgate.net

Reduction (Catalytic Hydrogenation): Catalytic hydrogenation can affect multiple sites on the molecule. While milder conditions might selectively achieve reductive debromination (Section 3.1.3), more forcing conditions (higher pressure, temperature, or more active catalysts) could lead to the reduction of the pyridazine ring. acsgcipr.orglibretexts.org Hydrogenation of pyridazines can result in saturation of the ring to form a hexahydropyridazine (B1330357) derivative or, in some cases, reductive cleavage of the labile N-N bond. acsgcipr.org The presence of the fused furan ring would influence the regioselectivity and outcome of the reduction. The process is typically stereospecific, involving syn-addition of hydrogen atoms across the double bonds. youtube.comyoutube.com

Reaction TypeReagents and ConditionsPotential Product(s)
Oxidation m-CPBA or H₂O₂N-Oxide formation or Dihydrofuran-to-Furan Aromatization
Reduction H₂ (g), PtO₂ or Rh/C, high pressure/tempSaturation of the pyridazine ring; potential N-N bond cleavage

Computational and Theoretical Investigations of 1 Bromo 5,7 Dihydrofuro 3,4 D Pyridazine

Electronic Structure and Molecular Orbital Analysis

Density Functional Theory (DFT) is a primary method for investigating the electronic properties of molecules like 1-Bromo-5,7-dihydrofuro[3,4-d]pyridazine. By solving the Schrödinger equation within the framework of DFT, we can gain insights into the molecule's stability, reactivity, and electronic distribution.

Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.orglibretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). youtube.com The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net

For this compound, the HOMO is expected to be distributed over the electron-rich furo-pyridazine ring system, while the LUMO is likely to have significant contributions from the pyridazine (B1198779) moiety and the bromine atom. The precise energies and distributions would be determined by the level of theory and basis set used in the calculation. In analogous fused heterocyclic systems, the introduction of different substituents has been shown to modulate the HOMO and LUMO energy levels, thereby tuning the molecule's reactivity. researchgate.net

Table 1: Predicted Frontier Molecular Orbital Energies for this compound (Illustrative Data)

Molecular OrbitalEnergy (eV)
HOMO-6.5
LUMO-1.2
HOMO-LUMO Gap5.3

Note: The data in this table is illustrative and based on typical values for similar heterocyclic compounds. Specific computational studies on this compound are not available in the cited literature.

The electron density distribution reveals how electrons are shared among the atoms in a molecule. Molecular Electrostatic Potential (MEP) maps are particularly useful for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. libretexts.orgmdpi.com In an MEP map, regions of negative electrostatic potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive electrostatic potential (colored blue) are electron-deficient and prone to nucleophilic attack. researchgate.netavogadro.cc

For this compound, the nitrogen atoms of the pyridazine ring and the oxygen atom of the furan (B31954) ring are expected to be regions of high electron density, making them potential sites for interaction with electrophiles. researchgate.net The bromine atom, due to its electronegativity, will also influence the electron distribution. The hydrogen atoms and the carbon atom attached to the bromine are likely to be in electron-deficient regions. wolfram.com

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational chemistry is a valuable tool for predicting spectroscopic properties, which can aid in the identification and characterization of newly synthesized compounds.

Quantum chemical methods, such as the Gauge-Independent Atomic Orbital (GIAO) method, can accurately predict NMR chemical shifts (δ) and shielding tensors. researchgate.netmdpi.comresearchgate.net These calculations provide a theoretical spectrum that can be compared with experimental data to confirm the molecular structure. The calculated chemical shifts are sensitive to the electronic environment of each nucleus.

For this compound, theoretical calculations would predict the 1H and 13C NMR spectra. The chemical shifts of the protons and carbons would be influenced by the electronegativity of the nitrogen, oxygen, and bromine atoms, as well as the aromaticity of the fused ring system.

Table 2: Predicted 13C NMR Chemical Shifts for this compound (Illustrative Data)

Carbon AtomPredicted Chemical Shift (ppm)
C1115.2
C3a148.5
C4152.1
C768.3
C7a145.9

Note: The data in this table is illustrative and based on typical values for similar heterocyclic compounds. Specific computational studies on this compound are not available in the cited literature.

Vibrational frequency analysis is used to predict the infrared (IR) and Raman spectra of a molecule. These spectra arise from the vibrations of the chemical bonds. Each vibrational mode has a characteristic frequency, and these frequencies can be calculated using quantum chemical methods. The predicted spectra can be compared with experimental spectra to identify functional groups and confirm the structure of the molecule.

For this compound, the calculated IR spectrum would show characteristic peaks for the C-H, C-N, C-O, and C-Br stretching and bending vibrations. The specific frequencies would provide a vibrational fingerprint of the molecule.

Reaction Mechanism Elucidation via Computational Methods

Computational methods are instrumental in elucidating reaction mechanisms by allowing for the study of transition states and reaction pathways. rsc.orgresearchgate.netmdpi.comchemrxiv.org By calculating the energies of reactants, intermediates, transition states, and products, a potential energy surface for a reaction can be constructed. This information helps in understanding the feasibility of a proposed mechanism and predicting the major products of a reaction.

For this compound, computational studies could be used to investigate various reactions, such as nucleophilic aromatic substitution at the bromine-bearing carbon or reactions involving the nitrogen atoms of the pyridazine ring. For example, in studies of related bromo-substituted heterocycles, computational methods have been used to rationalize the regioselectivity of metalation reactions. nih.gov Similarly, computational investigations on other pyridazine derivatives have explored their reactivity in cycloaddition reactions. organic-chemistry.org

Transition State Characterization for Synthetic Pathways

No published data is currently available on the transition state characterization for the synthetic pathways of this compound.

Energetics and Kinetics of Key Chemical Transformations

There is no available research detailing the energetics and kinetics of key chemical transformations involving this compound.

Solvent Effects in silico Studies

In silico studies on the solvent effects related to this compound have not been found in the current body of scientific literature.

Advanced Spectroscopic and Structural Elucidation of Complex Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Insights

No published High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy data for 1-Bromo-5,7-dihydrofuro[3,4-d]pyridazine could be located.

Single-Crystal X-ray Diffraction Analysis for Solid-State Structure Determination

There is no available single-crystal X-ray diffraction data for this compound in the scientific literature.

Mass Spectrometry for High-Resolution Mass Determination and Fragmentation Pathway Analysis

No mass spectrometry data or fragmentation pathway analysis for this compound has been reported in the searched scientific resources.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group and Conformational Analysis

No vibrational spectroscopy data (FTIR or Raman) for this compound could be found in the available literature.

Applications As Synthetic Building Blocks and in Advanced Materials Research Non Biological Focus

Utilization as a Precursor in the Synthesis of Complex Polycyclic Heterocyclic Systems

The bromine atom on the 1-Bromo-5,7-dihydrofuro[3,4-d]pyridazine core is anticipated to be a key reactive site for the construction of larger, more intricate polycyclic heterocyclic systems. Bromo-substituted N-heterocycles are widely employed as electrophilic partners in a myriad of palladium-catalyzed cross-coupling reactions. These reactions are foundational in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

It is well-documented that bromo-pyridazines can readily participate in Suzuki, Stille, Sonogashira, Heck, and Buchwald-Hartwig amination reactions. For instance, 3-bromo-pyridazines have been successfully utilized in Suzuki-Miyaura cross-coupling protocols to synthesize 3,4-disubstituted pyridazines with excellent regiocontrol. acs.org Similarly, cascade palladium-catalyzed reactions involving bromo-dienes and amines have been shown to generate multiple bonds and rings in a single operation, leading to complex polycyclic nitrogen heterocycles. nih.gov

Given this precedent, this compound is a promising precursor for the synthesis of novel polycyclic structures. By reacting it with various organoboron, organotin, organozinc, or terminal alkyne reagents, a wide array of aryl, heteroaryl, or alkynyl substituents can be introduced at the 1-position. Furthermore, intramolecular cyclization strategies could be envisioned where a suitably functionalized substituent, installed via a cross-coupling reaction, reacts with another part of the furo[3,4-d]pyridazine scaffold to form an additional ring.

Table 1: Potential Cross-Coupling Reactions for this compound

Reaction NameCoupling PartnerResulting BondPotential Application
Suzuki-MiyauraAryl/Heteroaryl Boronic AcidC-CSynthesis of functionalized polyaromatic systems
StilleOrganostannaneC-CCreation of complex organic molecules
SonogashiraTerminal AlkyneC-C (sp)Introduction of linear rigid synthons
HeckAlkeneC-C (sp²)Olefination of the heterocyclic core
Buchwald-HartwigAmine/AmideC-NSynthesis of N-functionalized derivatives

Role in the Development of Novel Organic Materials

The unique electronic properties of the furo[3,4-d]pyridazine core suggest its potential utility in the design of novel organic materials with applications in electronics and polymer science.

Components in Optoelectronic Materials (e.g., organic semiconductors, OLEDs)

Pyridazine-based compounds have been investigated as components in organic semiconductors and organic light-emitting diodes (OLEDs). liberty.edu The pyridazine (B1198779) ring is electron-deficient, and when incorporated into a larger conjugated system, it can act as an electron-acceptor moiety. By coupling electron-donating units to the pyridazine core, donor-acceptor (D-A) type molecules can be constructed, which often exhibit interesting photophysical properties such as thermally activated delayed fluorescence (TADF). frontiersin.orgmdpi.com

This compound could serve as a key intermediate in the synthesis of such D-A materials. The bromo-substituent can be replaced with various electron-donating groups through cross-coupling reactions. The resulting materials, featuring the furo[3,4-d]pyridazine acceptor core, could be explored for their semiconducting and light-emitting properties. The specific electronic characteristics would be tunable by varying the nature of the donor group attached to the heterocyclic system.

Application in Polymer Chemistry as Monomers or Cross-linkers

The bifunctional nature of this compound, with its reactive bromo-group and the potential for further functionalization on the dihydrofuro moiety, makes it a candidate for use in polymer chemistry. If further derivatized to contain another reactive group, such as a vinyl or another halide, it could be used as a monomer in polymerization reactions to create novel polymers with the furo[3,4-d]pyridazine unit in the backbone. Such polymers could possess unique thermal, electronic, or photophysical properties.

Alternatively, if derivatized to contain two reactive sites, it could function as a cross-linker to modify the properties of existing polymers. The introduction of the rigid and polar furo[3,4-d]pyridazine core could enhance the thermal stability, mechanical strength, or charge-transport properties of the resulting polymer network.

Precursor for Ligand Design in Organometallic Catalysis

N-heterocyclic compounds are ubiquitous as ligands in organometallic chemistry and catalysis. mdpi.comsemanticscholar.org The nitrogen atoms in the pyridazine ring of this compound can act as coordination sites for transition metals. The bromo-substituent provides a convenient point for modification to create more complex ligand architectures.

For example, the bromine atom could be substituted with a phosphine (B1218219), another N-heterocycle, or a functional group capable of chelation. This would lead to the formation of bidentate or polydentate ligands. The electronic and steric properties of these ligands could be fine-tuned by further synthetic modifications. The resulting metal complexes could then be investigated for their catalytic activity in a variety of organic transformations, such as cross-coupling reactions, hydrogenations, or polymerizations. The unique furo-pyridazine backbone may impart novel reactivity or selectivity to the metal center.

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Routes for the Compound and its Derivatives

The synthesis of furo[3,4-d]pyridazine derivatives has been explored, often involving the reaction of acetyl-containing furan-3-carboxylates with hydrazine (B178648). mdpi.com However, the development of more sustainable and efficient synthetic routes for 1-Bromo-5,7-dihydrofuro[3,4-d]pyridazine and its analogs is a crucial area for future research. Current synthetic strategies for similar pyridopyridazine (B8481360) systems can sometimes result in low yields or require harsh reaction conditions. mdpi.com Future efforts could focus on:

Green Chemistry Approaches: Investigating the use of greener solvents, catalysts, and energy sources to minimize the environmental impact of the synthesis. This could include microwave-assisted synthesis or flow chemistry techniques, which can lead to higher yields and shorter reaction times.

Catalytic C-H Activation: Exploring direct C-H functionalization methods to introduce the bromine atom or other functionalities onto the furo[3,4-d]pyridazine core, avoiding the need for pre-functionalized starting materials.

Synthetic StrategyPotential Advantages
Green ChemistryReduced waste, lower energy consumption, use of renewable resources.
C-H ActivationIncreased atom economy, simplified synthetic routes.
One-Pot SynthesesTime and resource efficiency, reduced purification steps.

Exploration of Undiscovered Reactivity Patterns and Rearrangements

The bromine atom in this compound serves as a key functional handle for a variety of chemical transformations. While Suzuki and other cross-coupling reactions are predictable applications, there is a vast, unexplored landscape of its reactivity. Future research should aim to uncover novel reactivity patterns and potential molecular rearrangements. This could involve:

Palladium- and Copper-Catalyzed Cross-Coupling Reactions: Systematically exploring a wide range of coupling partners to synthesize a diverse library of derivatives with varied electronic and steric properties.

Nucleophilic Aromatic Substitution (SNAAr): Investigating the reactivity of the bromo-substituent with various nucleophiles to introduce nitrogen, oxygen, and sulfur-containing functional groups.

Photoredox Catalysis: Utilizing visible-light-mediated reactions to enable novel transformations that are not accessible through traditional thermal methods.

Ring-Opening and Rearrangement Reactions: Studying the stability of the furo[3,4-d]pyridazine core under different reaction conditions to explore potential ring-opening or rearrangement pathways, leading to the synthesis of novel heterocyclic systems.

Advanced Computational Studies on Functionalized Derivatives

Computational chemistry offers powerful tools to predict and understand the properties of molecules. While density functional theory (DFT) has been used to study the structure and performance of related furazano-[3,4-d]-pyridazine derivatives researchgate.net, a dedicated computational investigation of this compound and its functionalized analogs is a promising research avenue. Such studies could include:

DFT Calculations: To elucidate the electronic structure, reactivity indices, and spectroscopic properties of the parent compound and its derivatives. This can help in predicting the most reactive sites for electrophilic and nucleophilic attack.

Molecular Docking Studies: If the derivatives show potential biological activity, molecular docking simulations can be employed to predict their binding modes with specific protein targets, guiding the design of more potent compounds. nih.govnih.gov

Quantum Theory of Atoms in Molecules (QTAIM): To analyze the nature of chemical bonds and non-covalent interactions within the molecules and their complexes.

Computational MethodApplication
Density Functional Theory (DFT)Electronic structure, reactivity prediction.
Molecular DockingPrediction of protein-ligand interactions.
QTAIMAnalysis of chemical bonding.

Expansion into Diverse Non-Biological Material Science Applications

While many heterocyclic compounds are explored for their biological activity, the unique electronic and structural features of the furo[3,4-d]pyridazine scaffold suggest potential applications in material science. Future research should explore the synthesis of derivatives for non-biological applications, such as:

Organic Electronics: The fused aromatic system could be a building block for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or organic field-effect transistors (OFETs). The bromine atom provides a convenient point for extending the conjugation of the system through cross-coupling reactions.

Luminescent Materials: Functionalized derivatives could exhibit interesting photophysical properties, such as fluorescence or phosphorescence, making them candidates for use as sensors or in imaging applications.

Energetic Materials: The nitrogen-rich pyridazine (B1198779) ring, combined with other energetic functionalities, could lead to the development of new energetic materials, an area that has been explored for the related furazano-[3,4-d]-pyridazine system. researchgate.net

Integration with Automated Synthesis and Machine Learning for Reaction Discovery

Automated Synthesis Platforms: Utilizing robotic systems for high-throughput synthesis and reaction optimization. This would allow for the rapid exploration of a wide range of reaction conditions and the generation of large libraries of derivatives for screening. wiley.com

Machine Learning for Reaction Prediction: Employing machine learning algorithms to predict the outcomes of unknown reactions, identify optimal reaction conditions, and even propose novel synthetic routes. acs.org

Data-Driven Discovery: Combining automated synthesis with machine learning to create a closed-loop system where the results of experiments are used to train predictive models, which in turn guide the next set of experiments. researchgate.net This iterative process can lead to the rapid discovery of novel reactivity and the synthesis of molecules with desired properties.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.